5-Methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione
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Overview
Description
5-Methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione is a chemical compound with the molecular formula C6H6F3NO2 and a molecular weight of 181.11 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of both a methyl and a trifluoromethyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethyl ketone with an amine, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a base, such as sodium hydride, and an organic solvent, such as tetrahydrofuran, at low temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A similar compound with a different substitution pattern.
Pyrrolidine-2-one: Another derivative of pyrrolidine with distinct properties.
Prolinol: A related compound with a hydroxyl group instead of a trifluoromethyl group.
Uniqueness
5-Methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione is unique due to the presence of the trifluoromethyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to target molecules, making it a valuable scaffold in drug design and other applications .
Properties
IUPAC Name |
5-methyl-5-(trifluoromethyl)pyrrolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO2/c1-5(6(7,8)9)3(11)2-4(12)10-5/h2H2,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEVIUFGXDOHNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CC(=O)N1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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